(S)-1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol
CAS No.:
Cat. No.: VC13521361
Molecular Formula: C8H10ClN3O
Molecular Weight: 199.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10ClN3O |
|---|---|
| Molecular Weight | 199.64 g/mol |
| IUPAC Name | (3S)-1-(5-chloropyrimidin-2-yl)pyrrolidin-3-ol |
| Standard InChI | InChI=1S/C8H10ClN3O/c9-6-3-10-8(11-4-6)12-2-1-7(13)5-12/h3-4,7,13H,1-2,5H2/t7-/m0/s1 |
| Standard InChI Key | RSFDDQTZDRCPAJ-ZETCQYMHSA-N |
| Isomeric SMILES | C1CN(C[C@H]1O)C2=NC=C(C=N2)Cl |
| SMILES | C1CN(CC1O)C2=NC=C(C=N2)Cl |
| Canonical SMILES | C1CN(CC1O)C2=NC=C(C=N2)Cl |
Introduction
Chemical Structure and Stereochemical Features
Molecular Architecture
The compound’s molecular formula is C₈H₁₀ClN₃O, with a molecular weight of 199.64 g/mol. Its structure consists of a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) fused to a chlorinated pyrimidine ring. The hydroxyl group at the third position of the pyrrolidine and the chlorine atom at the fifth position of the pyrimidine are critical for its electronic and steric properties.
The stereochemistry of the hydroxyl-bearing carbon ((S)-configuration) influences its binding affinity to biological targets. Computational models suggest that this configuration optimizes hydrogen-bonding interactions with enzymatic active sites, particularly in kinase domains .
Table 1: Structural Comparison with Analogous Compounds
Synthesis and Purification
Synthetic Routes
The synthesis of (S)-1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol typically involves a nucleophilic substitution reaction between (S)-pyrrolidin-3-ol and 2-chloro-5-chloropyrimidine. A representative protocol, adapted from methods used for analogous compounds , is outlined below:
Reaction Conditions:
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Solvent System: Ethanol/water (3:1 v/v)
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Base: Triethylamine (TEA)
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Temperature: 150°C (sealed tube)
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Duration: 7 hours
Procedure:
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(S)-Pyrrolidin-3-ol hydrochloride (1.0 g, 8.1 mmol) is dissolved in ethanol/water.
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2-Chloro-5-chloropyrimidine (1.50 g, 10 mmol) and TEA (5.5 mL) are added.
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The mixture is heated under reflux, cooled, and diluted with ethanol.
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Potassium carbonate is used to dry the solution, followed by solvent evaporation.
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Purification via flash chromatography (chloroform/methanol, 7:3) yields the title compound (85% yield).
Industrial-Scale Considerations
For large-scale production, continuous flow reactors may enhance yield and reduce reaction time. Purification techniques such as recrystallization or simulated moving bed (SMB) chromatography could improve cost efficiency .
Physicochemical Properties
Table 2: Predicted Physicochemical Parameters
Challenges and Future Directions
Current limitations include:
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Stereoselective Synthesis: Scalable methods for enantiomerically pure production are underdeveloped.
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Biological Data: In vitro and in vivo studies are needed to validate hypothesized mechanisms.
Proposed research priorities:
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrimidine and pyrrolidine substituents.
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Pharmacokinetic Profiling: Assessment of bioavailability and metabolic stability.
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